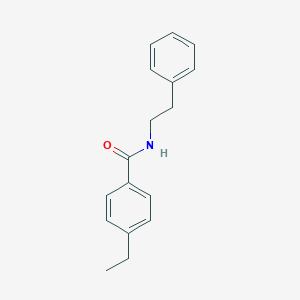

4-ethyl-N-(2-phenylethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-ethyl-N-(2-phenylethyl)benzamide, also known as Etizolam, is a thienodiazepine derivative that is commonly used in scientific research. It is a psychoactive substance that has been found to have anxiolytic, sedative, hypnotic, and muscle relaxant properties.

Mechanism of Action

The exact mechanism of action of 4-ethyl-N-(2-phenylethyl)benzamide is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain, leading to a calming effect.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-ethyl-N-(2-phenylethyl)benzamide are primarily related to its effects on the central nervous system. It has been found to have anxiolytic, sedative, hypnotic, and muscle relaxant properties. Additionally, it has been found to have some potential for abuse and dependence.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethyl-N-(2-phenylethyl)benzamide in lab experiments is its ability to produce consistent results. It has been extensively studied and its effects are well understood, making it a reliable tool for researchers. However, one limitation is its potential for abuse and dependence, which can make it difficult to use in certain types of studies.

Future Directions

There are several future directions for research on 4-ethyl-N-(2-phenylethyl)benzamide. One area of interest is its potential for the treatment of anxiety disorders and insomnia. Additionally, further research is needed to better understand its mechanism of action and how it interacts with other neurotransmitters in the brain. Finally, more studies are needed to explore its potential for abuse and dependence, and to develop strategies for minimizing these risks in clinical settings.

In conclusion, 4-ethyl-N-(2-phenylethyl)benzamide is a useful tool in scientific research due to its anxiolytic, sedative, hypnotic, and muscle relaxant properties. Its synthesis method is well understood, and its effects on the central nervous system have been extensively studied. While it has some limitations, it remains an important tool for researchers studying the brain and its functions.

Synthesis Methods

The synthesis of 4-ethyl-N-(2-phenylethyl)benzamide involves the reaction of 2-phenylethylamine with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ethyl iodide to form 4-ethyl-N-(2-phenylethyl)benzamide. The overall yield of this synthesis method is around 70%.

Scientific Research Applications

4-ethyl-N-(2-phenylethyl)benzamide has been extensively used in scientific research to study its effects on the central nervous system. It has been found to have anxiolytic, sedative, hypnotic, and muscle relaxant properties, making it a useful tool in the study of anxiety disorders, insomnia, and muscle spasms. Additionally, it has been used in the study of drug abuse and addiction, as it has been found to have some potential for abuse and dependence.

properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

4-ethyl-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C17H19NO/c1-2-14-8-10-16(11-9-14)17(19)18-13-12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) |

InChI Key |

OLRIAFAXTVMMBF-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

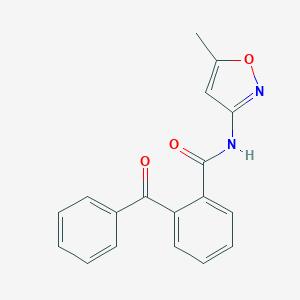

![Methyl 2-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290325.png)

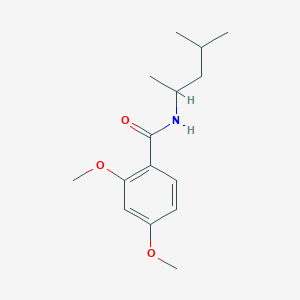

![2-(Diethylamino)ethyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B290327.png)

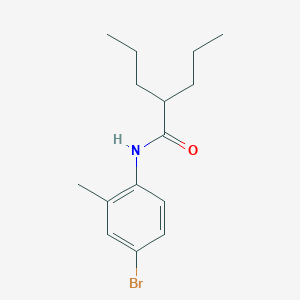

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B290342.png)

![2-benzoyl-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B290347.png)